molecular formula C13H17F3N2 B7806876 4-(2-Methylpiperidin-1-yl)-2-(trifluoromethyl)aniline

4-(2-Methylpiperidin-1-yl)-2-(trifluoromethyl)aniline

Cat. No.: B7806876
M. Wt: 258.28 g/mol
InChI Key: RUEYGLVJKXXCIO-UHFFFAOYSA-N
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Description

4-(2-Methylpiperidin-1-yl)-2-(trifluoromethyl)aniline is an organic compound that features a piperidine ring substituted with a methyl group and an aniline moiety substituted with a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methylpiperidin-1-yl)-2-(trifluoromethyl)aniline typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors. One common method involves the reaction of 2-methyl-1,5-diaminopentane with a suitable cyclizing agent under acidic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via electrophilic trifluoromethylation. This step often involves the use of reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H) in the presence of a base.

    Coupling of the Aniline Moiety: The final step involves the coupling of the piperidine ring with the aniline moiety. This can be achieved through a nucleophilic aromatic substitution reaction, where the piperidine acts as the nucleophile and the aniline derivative as the electrophile.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes are often employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

4-(2-Methylpiperidin-1-yl)-2-(trifluoromethyl)aniline undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced piperidine or aniline derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aniline moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2), potassium permanganate (KMnO4), and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents such as halogens (Cl2, Br2) or alkylating agents (R-X) are employed under appropriate conditions.

Major Products Formed

    Oxidation: N-oxides or other oxidized derivatives.

    Reduction: Reduced piperidine or aniline derivatives.

    Substitution: Substituted aniline or piperidine derivatives.

Scientific Research Applications

4-(2-Methylpiperidin-1-yl)-2-(trifluoromethyl)aniline has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including heterocycles and bioactive compounds.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-(2-Methylpiperidin-1-yl)-2-(trifluoromethyl)aniline depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as receptors or enzymes, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the piperidine ring can contribute to binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    4-(2-Methylpiperidin-1-yl)-2-chloroaniline: Similar structure but with a chloro group instead of a trifluoromethyl group.

    4-(2-Methylpiperidin-1-yl)-2-methylaniline: Similar structure but with a methyl group instead of a trifluoromethyl group.

    4-(2-Methylpiperidin-1-yl)-2-nitroaniline: Similar structure but with a nitro group instead of a trifluoromethyl group.

Uniqueness

4-(2-Methylpiperidin-1-yl)-2-(trifluoromethyl)aniline is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This group can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable scaffold in various research and industrial applications.

Properties

IUPAC Name

4-(2-methylpiperidin-1-yl)-2-(trifluoromethyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17F3N2/c1-9-4-2-3-7-18(9)10-5-6-12(17)11(8-10)13(14,15)16/h5-6,8-9H,2-4,7,17H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUEYGLVJKXXCIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1C2=CC(=C(C=C2)N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17F3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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